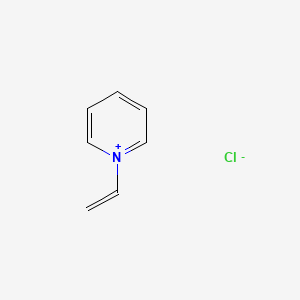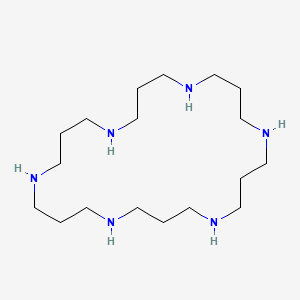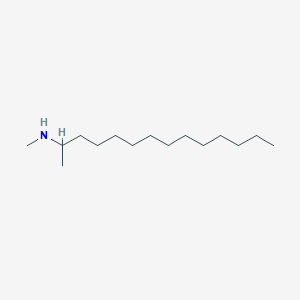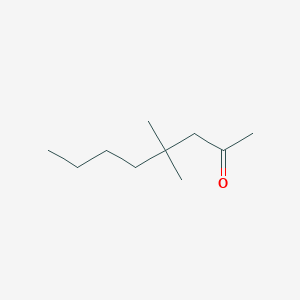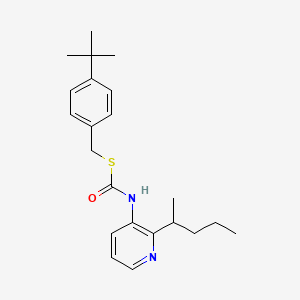
Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylbutyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylbutyl) ester: is a complex organic compound with a unique structure that combines a pyridine ring, a carbonimidothioic acid group, and ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylbutyl) ester typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:
Formation of the Pyridine Derivative: The pyridine ring is functionalized with a carbonimidothioic acid group.
Esterification: The esterification process involves the reaction of the pyridine derivative with an alcohol, such as 1-methylbutanol, in the presence of an acid catalyst.
Substitution Reaction: The final step involves the substitution of the hydrogen atom in the carbonimidothioic acid group with the S-((4-(1,1-dimethylethyl)phenyl)methyl) group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonimidothioic acid group to a primary amine.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Primary Amines: Formed from reduction reactions.
Various Derivatives: Formed from substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylbutyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(3-methylbutyl) ester
- Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(2-methylbutyl) ester
Uniqueness
The uniqueness of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylbutyl) ester lies in its specific ester group, which imparts distinct chemical and physical properties. This makes it suitable for applications where other similar compounds may not be effective.
Propriétés
Numéro CAS |
51308-68-0 |
|---|---|
Formule moléculaire |
C22H30N2OS |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
S-[(4-tert-butylphenyl)methyl] N-(2-pentan-2-ylpyridin-3-yl)carbamothioate |
InChI |
InChI=1S/C22H30N2OS/c1-6-8-16(2)20-19(9-7-14-23-20)24-21(25)26-15-17-10-12-18(13-11-17)22(3,4)5/h7,9-14,16H,6,8,15H2,1-5H3,(H,24,25) |
Clé InChI |
VGFGEVBEVXJCEX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)
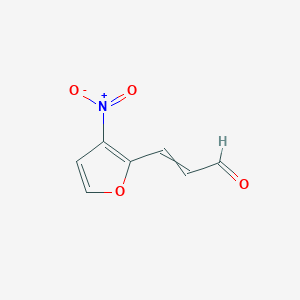
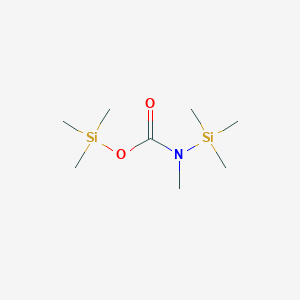

![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)
